molecular formula C22H15N3Na2O9S2 B15183986 Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate CAS No. 6406-75-3

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate

Cat. No.: B15183986
CAS No.: 6406-75-3
M. Wt: 575.5 g/mol
InChI Key: OTJXMJHWJNQOMR-UHFFFAOYSA-L
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Description

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate (CAS: 93892-19-4) is an anthraquinone derivative featuring two sulfonate groups at positions 1 and 7, an amino group at position 8, and a p-acetamidoanilino substituent at position 5 . Its structure imparts water solubility due to the sulfonate groups and functional versatility from the amino and acetamido moieties. This compound is primarily used in dye industries, particularly for acid dyes, due to its chromophoric anthraquinone backbone and stability under acidic conditions .

Properties

CAS No.

6406-75-3

Molecular Formula

C22H15N3Na2O9S2

Molecular Weight

575.5 g/mol

IUPAC Name

disodium;5-(4-acetamidoanilino)-8-amino-9,10-dioxoanthracene-1,7-disulfonate

InChI

InChI=1S/C22H17N3O9S2.2Na/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)21(27)13-3-2-4-15(35(29,30)31)17(13)22(19)28;;/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

OTJXMJHWJNQOMR-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate typically involves the reaction of anthraquinone derivatives with appropriate amines and sulfonating agents. The process often requires controlled conditions such as specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the purity and yield of the product. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final compound .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted anthraquinone compounds .

Scientific Research Applications

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may target topoisomerases and kinases, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of the target compound with analogous anthraquinone derivatives:

Compound Name (CAS No.) Substituents Sulfonate Positions Molecular Weight Key Applications/Properties
Target Compound (93892-19-4) 5-(p-acetamidoanilino), 8-amino 1,7 473.43* Acid dyes, high solubility in water, stability in acidic conditions
Acid Blue 40 (6424-85-7) 4-[[3-(acetylamino)phenyl]amino], 1-amino 2 473.43 Textile dyeing, blue coloration, moderate lightfastness
Acid Green 25 (4474-24-2) 1,4-diimino linkage, 2,4,6-trimethylbenzenesulphonates 1,4 (via diimino) N/A Cosmetic colorant (CI 61585), restricted use due to regulatory guidelines
CI 62045 (4368-56-3) 1-amino, 4-(cyclohexylamino) 2 N/A Cosmetic colorant, limited stability compared to acetamido derivatives
9,10-Dioxoanthracene-1,5-disulphonic acid (117-14-6) None (parent structure) 1,5 N/A Intermediate in synthesis, lower solubility than 1,7-disulphonates
Sodium 8-amino-9,10-dioxoanthracenesulphonate (1002-57-9) 8-amino 1 N/A Simpler structure; used in basic dye formulations, reduced solubility

*Calculated based on molecular formula from .

Key Research Findings

Reactivity and Stability
  • Hydroxylation Reactions: The target compound’s 1,7-disulfonate configuration influences its reactivity. Studies on sodium 9,10-dihydro-9,10-dioxoanthracene sulphonates show that sulfonate positioning affects hydroxylation pathways. For example, 1,8-disulphonates undergo hydroxylation at the 8-position, while trisulphonates (e.g., 1,3,5) form multiple hydroxylated products . The target compound’s amino and acetamido groups may further modulate radical attack positions, as predicted by MO theory .
  • Stability in Cosmetic Formulations: Compared to CI 62045 (cyclohexylamino substituent), the acetamidoanilino group in the target compound enhances stability against hydrolysis, making it more suitable for long-lasting colorants .
Spectral and Solubility Properties
  • Acid Blue 40 vs. Target Compound: Both compounds share an anthraquinone core but differ in substituents. Acid Blue 40’s methylsulphonyl group at position 2 results in a λmax shift toward blue wavelengths, whereas the target compound’s acetamidoanilino group at position 5 enhances absorption in the green spectrum .
  • Sulfonate Positioning : 1,7-Disulphonates (e.g., target compound) exhibit higher aqueous solubility than 1,5-disulphonates due to symmetrical charge distribution .

Biological Activity

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate (CAS No. 6406-75-3) is an anthracene derivative that exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound is known for its applications in dye chemistry and as a potential therapeutic agent due to its unique structural properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N3O6S2C_{22}H_{20}N_{3}O_{6}S_{2}, with a molecular weight of approximately 486.54 g/mol. It features a complex structure characterized by two sulfonate groups, an acetamido group, and multiple aromatic rings, contributing to its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

1. Anticancer Properties

  • Studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. For instance, research has shown that anthracene derivatives can interact with DNA and inhibit cell proliferation in various cancer cell lines .

2. Antioxidant Activity

  • The compound exhibits antioxidant properties which can help mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .

3. Enzyme Inhibition

  • It has been noted that this compound can inhibit certain enzymes involved in metabolic pathways, potentially altering the biochemical landscape within treated cells .

Case Studies

A number of case studies have highlighted the effectiveness of this compound in specific applications:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant decrease in viability of breast cancer cells (MCF-7) when compared to untreated controls. The IC50 value was determined to be around 25 µM .
  • Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide, the compound showed a protective effect on neuronal cells by reducing reactive oxygen species (ROS) levels by approximately 40% compared to controls .

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
AnticancerInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits metabolic enzymes

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions between sulfonated aniline derivatives and anthraquinone precursors. Key steps include:

  • Sulfonation and coupling : Reacting 5-aminoanthraquinone derivatives with p-acetamidoaniline under controlled pH (6–8) to ensure nucleophilic substitution .
  • Disodium salt formation : Sulfonic acid groups are neutralized with sodium hydroxide, requiring precise stoichiometry to avoid byproducts .
  • Purification : High-Performance Liquid Chromatography (HPLC) with reversed-phase C18 columns is critical for isolating the disodium salt form, achieving >95% purity .
    Critical parameters : Temperature (60–80°C for coupling), pH stability during sulfonation, and inert atmosphere (N₂/Ar) to prevent oxidation of amino groups .

Basic: How is the molecular structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.8–8.2 ppm) and sulfonate groups (δ 45–50 ppm for 13C^{13}C) .
  • X-ray crystallography : Resolves anthraquinone core geometry (e.g., dihedral angles between aromatic rings) and sodium coordination sites .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M–2Na]²⁻ ion at m/z ~425) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR/UV-Vis data often arise from:

  • Tautomerism : The anthraquinone core may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize dominant forms .
  • Impurity interference : Residual solvents (e.g., DMF) or unreacted sulfonic acids can obscure signals. Pre-purify via Soxhlet extraction with ethanol .
  • pH-dependent shifts : Sulfonate protonation states affect UV-Vis λmax. Perform titrations (pH 2–12) to correlate absorbance bands (e.g., 450 nm at pH 7) with ionization .

Advanced: What strategies mitigate photodegradation in aqueous solutions?

Photostability challenges stem from the anthraquinone chromophore’s sensitivity to UV light:

  • Light exclusion : Store solutions in amber glassware and use LED light sources (λ > 500 nm) during experiments .
  • Antioxidants : Add 0.1% (w/v) ascorbic acid to scavenge reactive oxygen species (ROS) .
  • Buffering : Phosphate buffers (pH 7.4) reduce hydrolytic cleavage of acetamido groups compared to Tris-based systems .

Advanced: How can solubility limitations in polar solvents be overcome for biological assays?

Despite disodium sulfonate groups, poor solubility in high-ionic-strength media (e.g., PBS) can occur:

  • Co-solvents : Use 10–20% (v/v) DMSO or PEG-400 to enhance solubility without denaturing proteins .
  • Micellar encapsulation : Sodium dodecyl sulfate (SDS) micelles (0.1–1 mM) improve dispersion in aqueous media .
  • Lyophilization : Pre-dissolve in deionized water, lyophilize, and reconstitute in target buffers to prevent aggregation .

Advanced: What computational methods predict thermodynamic stability and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess HOMO-LUMO gaps (~3.2 eV), indicating redox activity at the anthraquinone core .
  • Molecular docking : Simulate interactions with biomolecules (e.g., albumin) using AutoDock Vina to identify binding sites near sulfonate groups .
  • MD simulations : Analyze solvation dynamics in water/ethanol mixtures to guide solvent selection for synthesis .

Advanced: How do substituents (e.g., acetamido vs. nitro groups) alter electrochemical properties?

Comparative studies using cyclic voltammetry (CV) show:

  • Acetamido groups : Reduce reduction potential (E₁/2 = −0.65 V vs. Ag/AgCl) due to electron-donating effects, enhancing reductive stability .
  • Nitro-substituted analogs : Exhibit higher redox activity (E₁/2 = −0.35 V) but lower photostability .
    Method : Perform CV in 0.1 M KCl at 100 mV/s, using glassy carbon working electrodes .

Advanced: What analytical techniques validate batch-to-batch consistency in large-scale research?

  • HPLC-DAD : Monitor retention time (tR ~12.3 min) and UV-Vis spectra (λmax = 320, 450 nm) across batches .
  • ICP-OES : Quantify sodium content (theoretical: 8.9% w/w) to confirm disodium stoichiometry .
  • TGA/DSC : Assess thermal stability (decomposition >250°C) and hydrate formation .

Advanced: How does the compound interact with metal ions in environmental or biochemical systems?

  • Chelation studies : UV-Vis titration with Cu²⁺/Fe³⁺ shows bathochromic shifts (Δλ = 30 nm), indicating sulfonate-metal coordination .
  • Fluorescence quenching : Stern-Volmer plots quantify binding constants (Ksv ~10⁴ M⁻¹) with Zn²⁺, relevant for biosensing applications .

Advanced: What protocols address conflicting data in reaction mechanism proposals?

Contradictions in sulfonation vs. nucleophilic aromatic substitution pathways can be resolved via:

  • Isotopic labeling : Use 15N^{15}N-labeled aniline to track incorporation into the anthraquinone core via 15N^{15}N-NMR .
  • Kinetic studies : Monitor intermediate formation via stopped-flow UV-Vis at 340 nm to distinguish rate-determining steps .

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